Aminopiralid

Descripción general

Descripción

Aminopyralid is a selective herbicide used for control of broadleaf weeds, especially thistles and clovers . It belongs to the picolinic acid family of herbicides, which also includes clopyralid, picloram, triclopyr, and several less common herbicides .

Synthesis Analysis

The synthesis of Aminopyralid involves the use of 4-amino-3,5,6-trichloropyridine carboxylic acid, water, and sodium hydroxide . The reaction is carried out in a high-pressure reaction kettle, with the addition of a catalyst . The product of this reaction is 4-amino-3,6-dichloro-pyridine carboxylic acid .

Molecular Structure Analysis

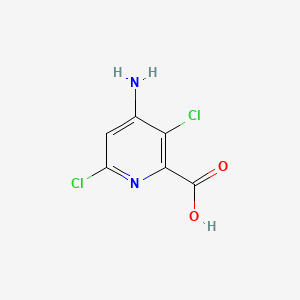

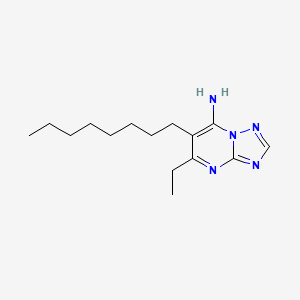

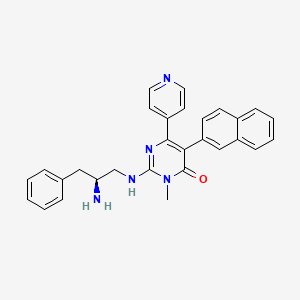

The molecular formula of Aminopyralid is C6H4Cl2N2O2 . It is an organochlorine pesticide having a 3,6-dichlorinated 4-aminopicolinic acid structure . It is functionally related to a picolinic acid .

Chemical Reactions Analysis

Aminopyralid is of concern to vegetable growers, as it can enter the food chain via manure, which contains long-lasting residues of the herbicide . It affects potatoes, tomatoes, and beans, causing deformed plants, and poor or non-existent yields .

Physical And Chemical Properties Analysis

Aminopyralid has a molecular weight of 207.01 g/mol . It is an organochlorine pesticide, a member of pyridines and an aromatic amine .

Aplicaciones Científicas De Investigación

Uso de herbicidas en la agricultura

El aminopiralid se utiliza ampliamente como un herbicida de piridina para controlar las malezas de hoja ancha y los arbustos leñosos en entornos agrícolas. Se aplica a cultivos como el trigo, el maíz y en pastos y pastizales para mantener los campos libres de malezas .

Aplicación de herbicidas no agrícolas

Además del uso agrícola, el this compound también se utiliza en áreas no agrícolas, como las tierras del programa de reserva de conservación, los bosques, los derechos de paso, las áreas industriales y otros sitios no agrícolas para controlar la vegetación no deseada .

Impacto en el cultivo del tomate

Las investigaciones han demostrado que el this compound puede afectar al crecimiento del tomate cuando está presente en la paja utilizada como mantillo o en el estiércol aplicado como fertilizante orgánico. Esto destaca la importancia de comprender la dinámica de los residuos de herbicidas en los agroecosistemas .

Control de las malas hierbas invasoras

Los estudios han indicado que el this compound es eficaz para controlar especies de malezas invasoras como la artemisa (Artemisia vulgaris) y el cardo canadiense (Cirsium arvense) a tasas de uso más bajas en comparación con otros herbicidas .

Análisis de residuos en los granos de los cultivos

La presencia de this compound en los granos de los cultivos se controla mediante la metodología QuEChERS, que proporciona una eficiencia suficiente para todos los niveles máximos de residuos recomendados por la Autoridad Europea de Seguridad Alimentaria (EFSA), excepto para las semillas de colza .

Gestión del bambú japonés

Se han estudiado las aplicaciones secuenciales de this compound seguidas de imazapyr para la gestión del bambú japonés (Fallopia japonica), una especie vegetal invasora. La aplicación temprana después de la emergencia del this compound suprime el crecimiento del bambú, facilitando las aplicaciones de imazapyr a finales de la temporada .

Mecanismo De Acción

Target of Action

Aminopyralid is a pyridine carboxylic acid herbicide that primarily targets a wide range of broadleaf weeds and woody brush species . It is particularly effective against invasive species and is used to preserve conservation land due to its ability to target hard-to-control weeds without damaging native vegetation .

Mode of Action

Aminopyralid acts as an auxin-like growth regulator . It is a systemic herbicide, meaning it is absorbed by the leaves and roots of the plant, then translocates throughout the plant, accumulating in meristematic tissues . This systemic control allows it to affect the entire plant, including the roots . The compound disrupts plant growth metabolic pathways, deregulating the growth process of the plant .

Biochemical Pathways

It is known that aminopyralid disrupts gene expression, leading to undifferentiated cell division and elongation . This disruption of plant growth processes occurs when Aminopyralid binds at receptor sites .

Pharmacokinetics

Aminopyralid is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater . The average field soil half-life is 34.5 days for eight North American sites .

Result of Action

The result of Aminopyralid’s action is the systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Aminopyralid is a systemic auxin herbicide possessing auxin-like (plant growth regulator) qualities . It moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of Aminopyralid at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .

Cellular Effects

Aminopyralid provides systemic control of target species with good tolerance of cool- and warm-season grasses . It controls the entire plant, including the roots, and offers soil residual activity to extend control . Aminopyralid also provides preemergence weed control on many susceptible weeds .

Molecular Mechanism

Aminopyralid moves systemically throughout the plant and deregulates plant growth metabolic pathways affecting the growth process of the plant . This disruption of plant growth processes, by binding of Aminopyralid at receptor sites normally used by the plant’s natural growth hormones, results in death of susceptible plant species .

Temporal Effects in Laboratory Settings

Aminopyralid is generally very persistent in the environment . Under favorable light conditions, it can rapidly photodegrade in shallow, clear water, though not in murky deeper water, with a half-life of 0.6 days . It photodegrades slowly in soil, with a half-life of about 72.2 days .

Dosage Effects in Animal Models

The effects most often seen following exposure to Aminopyralid are on the gastrointestinal tract after oral exposure, with cecal effects in rats and stomach effects in dogs and rabbits .

Metabolic Pathways

Aminopyralid is a synthetic analogue of an auxin, a plant hormone that regulates development, growth and other plant functions . It disrupts plant growth metabolic pathways .

Transport and Distribution

Aminopyralid is non-volatile, highly soluble in water and, based on its chemical properties, is mobile and has a high potential for leaching to groundwater . It may be moderately persistent in soil systems but would not be expected to persist in surface water under normal conditions .

Propiedades

IUPAC Name |

4-amino-3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXXQNOQHKNPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034330 | |

| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7) | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.72 at 20 °C/4 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS RN |

150114-71-9 | |

| Record name | Aminopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150114-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopyralid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150114719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4EMJ60LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163.5 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)

![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)

![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)